4-Fold Higher Ribosomal Binding Affinity: Competitive Inhibition Ki of Carbocyclic Puromycin vs. Puromycin Km
In a head-to-head evaluation using E. coli polyribosomes, the carbocyclic puromycin analog (6-dimethylamino-9-{R-[2R-hydroxy-3R-(p-methoxyphenyl-L-alanylamino)]-cyclopentyl}purine) acted as a competitive inhibitor of puromycin with a Ki of 1 µM, while puromycin itself exhibited a Km of 4 µM under the same assay conditions [1]. This represents an approximately 4-fold higher apparent affinity of carbocyclic puromycin for the ribosomal acceptor site.
| Evidence Dimension | Ribosomal binding affinity (Ki vs Km) |
|---|---|
| Target Compound Data | Ki = 1 µM (carbocyclic puromycin) |
| Comparator Or Baseline | Km = 4 µM (puromycin) |
| Quantified Difference | Approximately 4-fold higher apparent affinity for carbocyclic puromycin |
| Conditions | E. coli polyribosome peptidyl-[3H]puromycin synthesis assay; Ki determined by competitive inhibition; Km determined by Michaelis-Menten kinetics |
Why This Matters
Higher ribosomal binding affinity means that carbocyclic puromycin saturates the target site at lower concentrations than puromycin, an essential consideration for dose-response experimental design and for interpreting competition studies.
- [1] Pestka S, Vince R, Daluge S, Harris R. Effect of puromycin analogues and other agents on peptidyl-puromycin synthesis on polyribosomes. Antimicrob Agents Chemother. 1973 Jul;4(1):37-43. doi:10.1128/AAC.4.1.37. PMID: 4598844. View Source
